molecular formula C18H23NO7 B12110978 CID 5251309

CID 5251309

Cat. No.: B12110978
M. Wt: 365.4 g/mol
InChI Key: LTFQUYMOUGXPEW-UHFFFAOYSA-N
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Description

CID 5251309 is a unique compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For instance, this compound could belong to a class of bioactive molecules, such as steroids, bile acids, or synthetic inhibitors, based on analogous compounds discussed in the evidence (e.g., taurocholic acid (CID 6675) and oscillatoxin derivatives (CIDs 101283546, 185389)) .

Properties

InChI

InChI=1S/C18H23NO7/c1-10-18(26-10)8-17(9-24-17)16(2,22)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFQUYMOUGXPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(O1)CC3(CO3)C(C(=O)OCC4=CCN5C4C(CC5)OC2=O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of senecicannabine involves several steps, including the formation of the pyrrolizidine core. One common synthetic route involves the reaction of formic acid and dihydrogen peroxide under ambient temperature for 144 hours . This method ensures the formation of the desired alkaloid structure with high purity.

Industrial Production Methods: Industrial production of senecicannabine typically involves the extraction from Senecio species. The extraction process includes drying the plant material, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate senecicannabine .

Chemical Reactions Analysis

Types of Reactions: Senecicannabine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, formic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of senecicannabine can lead to the formation of N-oxides, while reduction can yield reduced pyrrolizidine derivatives .

Scientific Research Applications

Senecicannabine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of senecicannabine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, senecicannabine can inhibit DNA synthesis and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

The comparison framework for CID 5251309 can be inferred from methodologies applied to structurally or functionally related compounds in the evidence. Below is a generalized approach, supplemented with examples from analogous studies:

Structural Similarity

Compounds with shared structural motifs often exhibit overlapping biological activities. For example:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) differ by a single hydroxyl group but show distinct substrate specificities in transporter assays .
  • Oscillatoxin D (CID 101283546) and its methyl derivative (CID 185389) demonstrate how minor structural modifications (e.g., methylation) alter toxicity profiles and binding affinities .

If this compound is a steroid or bile acid analog, its comparison would focus on functional groups (e.g., hydroxyl, sulfate) and backbone conformations, as seen in mass spectrometry (MS) and chromatographic analyses .

Table 1: Structural Comparison of Selected CIDs
Compound Name CID Key Functional Groups Biological Role
Taurocholic acid 6675 Taurine conjugate Bile acid, lipid digestion
DHEAS 12594 Sulfate group Neurosteroid, hormone precursor
Oscillatoxin D 101283546 Macrocyclic lactone Cytotoxin, ion channel modulation

Functional and Pharmacological Profiles

Functional comparisons rely on experimental data, such as inhibitory potency or substrate specificity. For instance:

  • Ginkgolic acid 17:1 (CID 5469634) and BSP (CID 5345) are inhibitors of organic anion-transporting polypeptides (OATPs), with IC₅₀ values differing by orders of magnitude due to structural variations .
  • Betulin (CID 72326) and betulinic acid (CID 64971) exhibit divergent anticancer activities linked to their oxidation states .

If this compound is an inhibitor or substrate, its comparison would require enzyme inhibition assays, cytotoxicity studies, or metabolic stability tests, as highlighted in pharmacokinetic studies .

Analytical and Computational Data

Advanced analytical techniques, such as LC-ESI-MS and GC-MS, enable precise comparisons. For example:

  • LC-ESI-MS differentiated ginsenoside Rf (CID 441923) from its isomer pseudoginsenoside F11 (CID 129627604) via distinct fragmentation patterns under collision-induced dissociation (CID) conditions .
  • GC-MS resolved oscillatoxin derivatives (CIDs 101283546, 185389) based on retention times and ion chromatograms .

Computational parameters like LogP, solubility, and bioavailability scores (e.g., for CAS 1254115-23-5, CID 57416287) further refine comparisons .

Q & A

Q. Table 1: Checklist for Reproducible Experimental Design

CriterionDescriptionSource
Procedural transparencyFull disclosure of reaction conditions, equipment settings
Data accessibilityRaw datasets and analysis scripts archived in repositories (e.g., Zenodo, Figshare)
Negative results reportingDocumentation of failed experiments to guide future work

Q. Table 2: Tools for Resolving Data Contradictions

ToolApplicationExample Use Case
Meta-analysisQuantifying effect sizes across studiesComparing catalytic efficiencies in heterogeneous vs. homogeneous systems
Sensitivity analysisIdentifying critical variablesAssessing pH impact on enzyme stability
Cross-validationTesting model robustnessValidating QSAR predictions with new experimental data

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